methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thieno[2,3-d]pyrimidine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the thieno[2,3-d]pyrimidine core can be reduced to alcohols.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new medications .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular potential.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
Uniqueness
Methyl 6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1-isobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of a pyrazole ring and a thieno[2,3-d]pyrimidine core. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N4O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-9(2)8-23-17-15(16(24)22(5)19(23)26)14(18(25)27-6)13(28-17)7-12-10(3)20-21-11(12)4/h9H,7-8H2,1-6H3,(H,20,21) |
InChI Key |
NQEIFPNSZKMSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)OC |
Origin of Product |
United States |
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